molecular formula C16H16ClNO4 B15030445 2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N,N-dimethylacetamide

2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N,N-dimethylacetamide

Cat. No.: B15030445
M. Wt: 321.75 g/mol
InChI Key: UYFFPCSGNDRTOZ-UHFFFAOYSA-N
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Description

2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N,N-dimethylacetamide is a complex organic compound with a unique structure that includes a chlorinated chromenone moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N,N-dimethylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chromenone core: This involves the cyclization of a suitable precursor, such as a substituted phenol, with an appropriate reagent to form the chromenone structure.

    Chlorination: The chromenone core is then chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride.

    Acetamide formation: The chlorinated chromenone is reacted with N,N-dimethylacetamide under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated position, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N,N-dimethylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering gene expression: Affecting the transcription of genes involved in various physiological functions.

Comparison with Similar Compounds

2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N,N-dimethylacetamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and specific biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H16ClNO4

Molecular Weight

321.75 g/mol

IUPAC Name

2-[(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]-N,N-dimethylacetamide

InChI

InChI=1S/C16H16ClNO4/c1-18(2)15(19)8-21-14-7-13-11(6-12(14)17)9-4-3-5-10(9)16(20)22-13/h6-7H,3-5,8H2,1-2H3

InChI Key

UYFFPCSGNDRTOZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)COC1=C(C=C2C3=C(CCC3)C(=O)OC2=C1)Cl

Origin of Product

United States

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